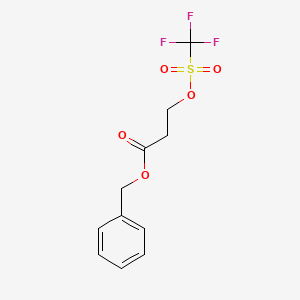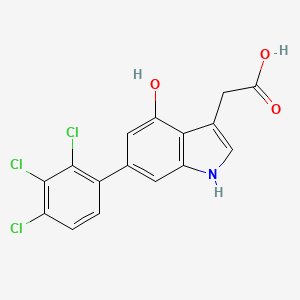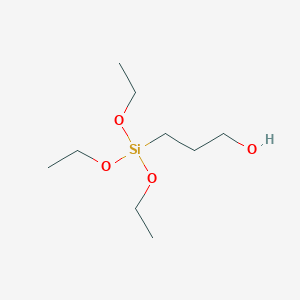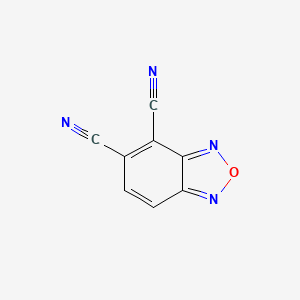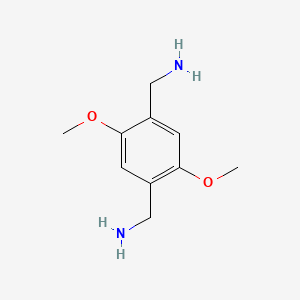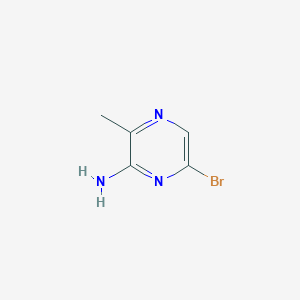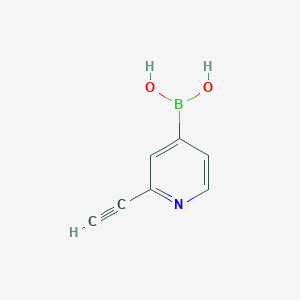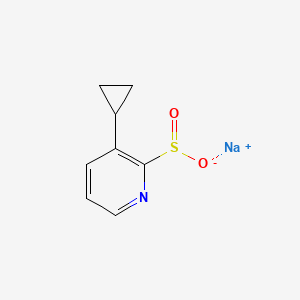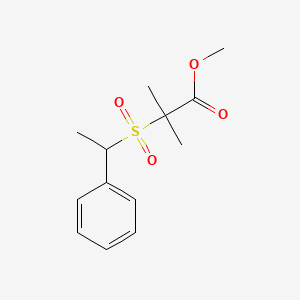
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate typically involves the esterification of 2-methyl-2-((1-phenylethyl)sulfonyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid in a continuous flow system can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: Another ester with a simpler structure.
Ethyl benzoate: An ester with a benzene ring.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate is unique due to the presence of both a sulfonyl group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
methyl 2-methyl-2-(1-phenylethylsulfonyl)propanoate |
InChI |
InChI=1S/C13H18O4S/c1-10(11-8-6-5-7-9-11)18(15,16)13(2,3)12(14)17-4/h5-10H,1-4H3 |
Clé InChI |
BHOZGLDDQAXJPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)S(=O)(=O)C(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


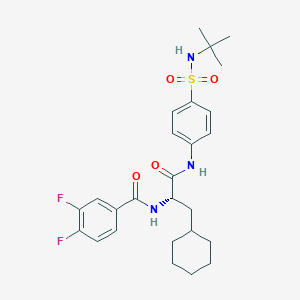

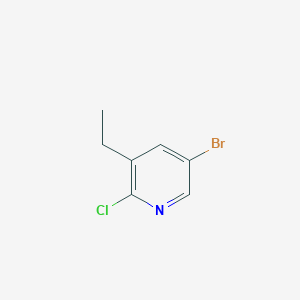
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
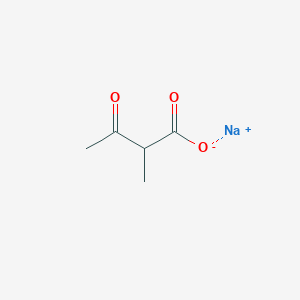
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
